
1,1'-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) is an organic compound with the molecular formula C14H14O2. This compound features a unique structure where two cyclohexa-2,5-dien-1-ol units are connected via an ethyne (acetylene) linkage. The presence of the ethyne linkage and the hydroxyl groups on the cyclohexadiene rings contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction between a suitable diene and an alkyne to form the cyclohexadiene ring structure.
Coupling Reactions: The final step involves coupling the two cyclohexadiene units via an ethyne linkage, which can be achieved using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.
Chemical Reactions Analysis
1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) undergoes various chemical reactions, including:
Scientific Research Applications
1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) involves its interaction with molecular targets through its hydroxyl groups and ethyne linkage. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the hydroxyl groups and the ethyne linkage .
Comparison with Similar Compounds
1,1’-(Ethyne-1,2-diyl)di(cyclohexa-2,5-dien-1-ol) can be compared with similar compounds such as:
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: This compound has a similar structure but lacks the hydroxyl groups and ethyne linkage, resulting in different chemical properties and reactivity.
Cyclohexa-2,4-dienylethene: This compound features a similar cyclohexadiene structure but with different substitution patterns, leading to variations in its chemical behavior.
Properties
CAS No. |
63176-18-1 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-[2-(1-hydroxycyclohexa-2,5-dien-1-yl)ethynyl]cyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C14H14O2/c15-13(7-3-1-4-8-13)11-12-14(16)9-5-2-6-10-14/h3-10,15-16H,1-2H2 |
InChI Key |
RRQRDQOQJCLWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C=C1)(C#CC2(C=CCC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


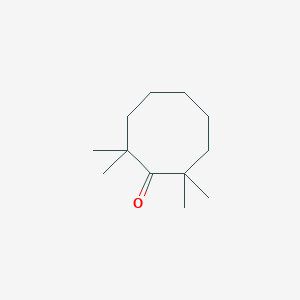
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
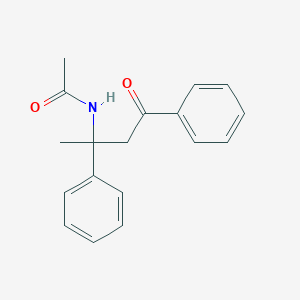
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

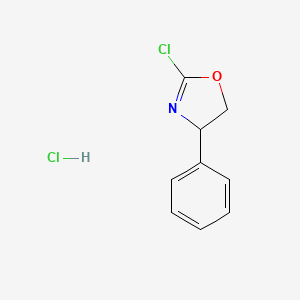
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
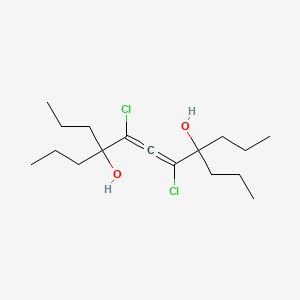
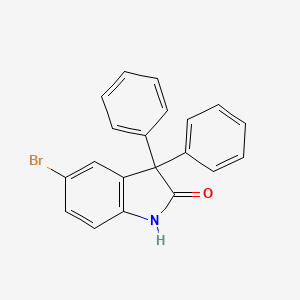
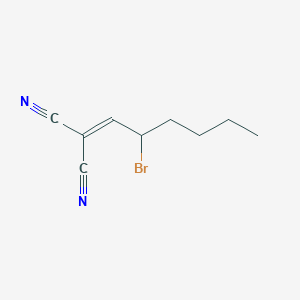
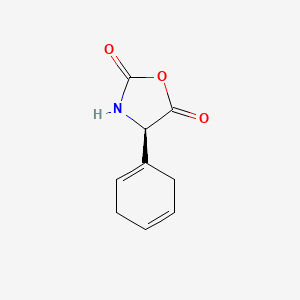
![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
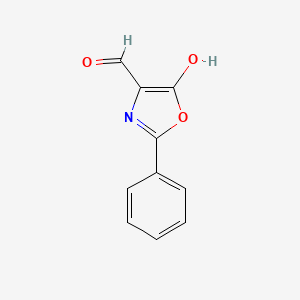
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
